molecular formula C14H14F5NO2S B2767562 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane CAS No. 2097916-12-4

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane

Cat. No.: B2767562
CAS No.: 2097916-12-4
M. Wt: 355.32
InChI Key: FDOAWAUQHHXRQZ-UHFFFAOYSA-N
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Description

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[25]octane is a synthetic organic compound characterized by its unique spirocyclic structure and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the spirocyclic core: This step often involves a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the difluoro group: This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the benzenesulfonyl group: This step usually involves sulfonylation reactions, where the spirocyclic intermediate is reacted with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, altering its functional groups and potentially its biological activity.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate, particularly as an inhibitor of enzymes or receptors involved in disease pathways.

    Material Science: The compound’s unique structure and fluorine content make it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance binding affinity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

    1,1-Difluoro-6-azaspiro[2.5]octane: Lacks the benzenesulfonyl group, which may result in different biological activity and chemical properties.

    6-[4-(Trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane: Lacks the difluoro group, potentially affecting its reactivity and interactions.

Uniqueness: 1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane is unique due to the combination of its spirocyclic structure and multiple fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for exploring new chemical space in drug discovery and material science.

Properties

IUPAC Name

2,2-difluoro-6-[4-(trifluoromethyl)phenyl]sulfonyl-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO2S/c15-13(16)9-12(13)5-7-20(8-6-12)23(21,22)11-3-1-10(2-4-11)14(17,18)19/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOAWAUQHHXRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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